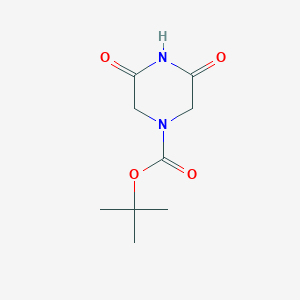

Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,5-dioxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRAIGXERUAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to tert-butyl 3,5-dioxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the crucial precursor, N-(tert-butoxycarbonyl)iminodiacetic acid (N-Boc-iminodiacetic acid), and its subsequent cyclization to the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Piperazine-3,5-dione Scaffold

The piperazine-3,5-dione moiety is a significant scaffold in the design of novel therapeutic agents. Its rigidified structure, capable of presenting substituents in well-defined spatial orientations, makes it an attractive template for probing interactions with biological targets. The presence of the N-Boc protecting group in this compound offers a versatile handle for further synthetic manipulations, allowing for the construction of more complex molecular architectures. This intermediate is particularly useful in the development of libraries of compounds for high-throughput screening and in the synthesis of targeted therapeutics.

The synthetic approach detailed herein is designed to be efficient and scalable, utilizing readily available starting materials and employing well-established reaction principles. The core of this synthesis lies in the controlled formation of the piperazine-3,5-dione ring from an acyclic precursor, a strategy that allows for precise control over the final structure.

Synthesis of the Key Precursor: N-Boc-iminodiacetic acid

The successful synthesis of the target molecule hinges on the availability of high-purity N-Boc-iminodiacetic acid. This precursor provides the carbon and nitrogen backbone of the piperazine ring, with the Boc group serving to protect the nitrogen that will ultimately bear the ester functionality in the final product.

Synthetic Strategy

The preparation of N-Boc-iminodiacetic acid is achieved through the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2] The base is crucial for deprotonating the secondary amine of iminodiacetic acid, thereby activating it for nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. The use of a biphasic solvent system (water and an organic solvent like THF) can facilitate the reaction by bringing the reactants into proximity while keeping the inorganic base in the aqueous phase.

Detailed Experimental Protocol

Reaction Scheme for N-Boc-iminodiacetic acid Synthesis

Caption: Synthesis of N-Boc-iminodiacetic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Iminodiacetic acid | 133.10 | 5.1 g | 38.3 mmol |

| Sodium bicarbonate | 84.01 | 12.9 g | 153 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 10.0 g | 46.0 mmol |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Water | - | 50 mL | - |

| Ethyl acetate | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a suitable reaction vessel, dissolve iminodiacetic acid (5.1 g, 38.3 mmol) and sodium bicarbonate (12.9 g, 153 mmol) in 50 mL of water. Stir the mixture until gas evolution ceases.

-

To the aqueous solution, add 50 mL of tetrahydrofuran (THF).

-

Slowly add di-tert-butyl dicarbonate (10.0 g, 46.0 mmol) to the biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry to confirm the consumption of the starting material.[1]

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous phase twice with diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.

-

Carefully acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid. This will protonate the carboxylate groups, causing the product to become less water-soluble.

-

Extract the product from the acidified aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product as a white solid.

-

For further purification, recrystallize the solid from ethyl acetate to obtain N-Boc-iminodiacetic acid as clear crystals. A typical yield for this procedure is around 90%.[1]

Synthesis of this compound

The final step in the synthesis is the cyclization of N-Boc-iminodiacetic acid to form the desired piperazine-3,5-dione ring. This is proposed to proceed through an activated intermediate, such as an acid anhydride, which then undergoes intramolecular amidation.

Proposed Synthetic Strategy

The formation of a cyclic imide from a dicarboxylic acid can be achieved by first forming an anhydride, followed by reaction with an ammonia source. In this proposed synthesis, N-Boc-iminodiacetic acid is first converted to its corresponding anhydride using a dehydrating agent like acetic anhydride. The in-situ formed N-Boc-iminodiacetic anhydride is then treated with a source of ammonia to effect the ring closure to the desired this compound. This two-step, one-pot approach is an efficient strategy for the synthesis of cyclic imides.

Proposed Experimental Protocol

Reaction Scheme for this compound Synthesis

Caption: Proposed synthesis of the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| N-Boc-iminodiacetic acid | 233.22 | 5.0 g | 21.4 mmol |

| Acetic anhydride | 102.09 | 10 mL | - |

| Ammonium hydroxide (28-30%) | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Boc-iminodiacetic acid (5.0 g, 21.4 mmol) in acetic anhydride (10 mL).

-

Heat the mixture to reflux for 2-3 hours to facilitate the formation of the cyclic anhydride. The reaction can be monitored by IR spectroscopy for the appearance of characteristic anhydride carbonyl stretches.

-

Cool the reaction mixture to room temperature.

-

Carefully add ammonium hydroxide solution dropwise to the reaction mixture with stirring. An exothermic reaction may be observed. The ammonia will react with the anhydride to form the imide.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Conclusion

This guide outlines a logical and robust two-stage synthesis for this compound. The detailed protocol for the preparation of the N-Boc-iminodiacetic acid precursor is based on established literature procedures, ensuring high yield and purity. The proposed subsequent cyclization via an in-situ generated anhydride provides a scientifically sound and efficient pathway to the target molecule. This synthetic route offers a practical and scalable method for obtaining a key building block for further exploration in drug discovery and medicinal chemistry.

References

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. CN114349711B.

- Google Patents. (2020). Synthesis method of N-Boc piperazine. CN108033931B.

- Google Patents. (2010). A process for the preparation of tert-butyl (r)

- Iaroshenko, V. O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5691.

- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. EP3008069B1.

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

- Metger, A., et al. (2017). Synthesis of N-BOC amines by various routes.

- Iaroshenko, V. O., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- OSTI.GOV. (2021).

- Machuca, L. M., & Milagres, A. M. F. (2003). Use of Blue Agar CAS Assay for Siderophore Detection. Applied and Environmental Microbiology, 69(11), 6939–6942.

- Metger, A. (2024).

- Google Patents. (2019).

- Iaroshenko, V. O., et al. (2019).

Sources

An In-depth Technical Guide to Tert-butyl 3,5-dioxopiperazine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3,5-dioxopiperazine-1-carboxylate (CAS Number: 501127-89-5), a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, emphasizing the rationale behind its utility in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of a Protected Piperazine Scaffold

This compound is a derivative of piperazine, a ubiquitous scaffold in pharmacologically active compounds. The piperazine ring is prized for its ability to form multiple hydrogen bonds and ionic interactions, which can enhance the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.[1] The key feature of this particular molecule is the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This strategic protection allows for selective functionalization at other positions of the piperazine ring, a critical requirement in multi-step organic synthesis.[2][3] This controlled reactivity makes it an invaluable intermediate in the construction of complex molecules, particularly in the development of therapeutics targeting the central nervous system.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 501127-89-5 | [5] |

| Molecular Formula | C9H14N2O4 | [6] (similar compound) |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | White to off-white solid or colorless oil | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Dioxo-1-piperazinecarboxylic acid 1,1-dimethylethyl ester |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.45 ppm. The protons on the piperazine ring would likely appear as multiplets in the range of 2.5-4.0 ppm.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carbonyl carbons, the carbons of the piperazine ring, and the carbons of the tert-butyl group.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 214.22 g/mol .[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably the C=O stretching of the carbamate and the amide carbonyls.[2] Spectroscopic data, including 1H NMR, IR, and MS, are available from suppliers like ChemicalBook.[7]

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of this compound typically involves the protection of a piperazine derivative. A general and logical synthetic approach is the selective mono-N-Boc protection of a suitable piperazine precursor using di-tert-butyl dicarbonate (Boc₂O).[2]

Generalized Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of Boc-protected piperazine derivatives, which is the foundational chemistry for producing the title compound.

Caption: Conceptual workflow for Boc-protection of a piperazine precursor.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized representation and may require optimization based on the specific piperazine starting material.

-

Dissolution: Dissolve the piperazine precursor in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical to ensure all reactants are fully dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise. A slight molar excess of the piperazine precursor may be used to favor mono-protection.

-

Base (Optional): In some cases, a non-nucleophilic base like triethylamine may be added to scavenge any acid generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is typically washed with a mild aqueous acid, followed by a brine solution, and then dried over an anhydrous salt like sodium sulfate. This removes unreacted reagents and byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired mono-Boc-protected product.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of a wide array of pharmaceutical agents.[8]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic systems.[4] The Boc group allows for the selective modification of the unprotected nitrogen atom, enabling the introduction of various substituents to explore structure-activity relationships (SAR).[2] This is particularly relevant in the development of drugs targeting the central nervous system, such as antidepressants and antipsychotics.[4] Furthermore, piperazine derivatives are integral to the structure of numerous marketed drugs, including antibacterial and antiallergic agents.[1]

The following diagram illustrates the central role of this intermediate in drug development workflows.

Caption: Role of the title compound in a drug discovery pipeline.

Examples of Therapeutic Areas

While specific drugs synthesized directly from this exact intermediate are not extensively detailed in the public domain, the broader class of Boc-protected piperazines are instrumental in developing compounds for:

-

Neurological Disorders: The piperazine scaffold is common in agents targeting CNS receptors.[4][9]

-

Oncology: Certain piperazine derivatives have shown promise as intermediates for enzyme inhibitors used in cancer therapy.[4]

-

Infectious Diseases: The piperazine ring is a component of various antibacterial and antiviral agents.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available across all sources, general precautions for similar piperazine derivatives should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: Similar compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment: Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11][12][13] Work in a well-ventilated area or under a chemical fume hood.[11][14]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[11][14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13][14]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[11]

Conclusion

This compound is a strategically designed chemical intermediate that offers a significant advantage in the synthesis of complex, biologically active molecules. Its protected nature allows for controlled and selective functionalization, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the advancement of pharmaceutical research and development.

References

- ChemicalBook. (2025). This compound (CAS 501127-89-5).

- abcr Gute Chemie. (n.d.). AB458464 | CAS 501127-89-5.

- Sigma-Aldrich. (n.d.). CAS 501127-89-5.

- Combi-Blocks. (n.d.). [QE-1923] CAS 501127-89-5.

- Angene Chemical. (2024). Safety Data Sheet.

- TCI EUROPE N.V. (2025). B3804 - tert-Butyl 3-Oxopiperazine-1-carboxylate - SAFETY DATA SHEET.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- MedChemExpress. (2025). tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate-SDS.

- ChemicalBook. (n.d.). This compound(501127-89-5) 1H NMR spectrum.

- PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.

- Feng, B., et al. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- MySkinRecipes. (n.d.). Tert-Butyl 3,5-Dioxopiperidine-1-Carboxylate.

- Fisher Scientific. (2024). SAFETY DATA SHEET 1-Boc-homopiperazine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.

- Benchchem. (2025). A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.

- PubMed. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity.

- PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tert-Butyl 3,5-Dioxopiperidine-1-Carboxylate [myskinrecipes.com]

- 5. This compound | 501127-89-5 [chemicalbook.com]

- 6. tert-Butyl 3,5-dioxopiperidine-1-carboxylate | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(501127-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Tert-butyl 3,5-dioxopiperazine-1-carboxylate: A Cornerstone for Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 3,5-dioxopiperazine-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic applications in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes and Physicochemical Profile

This compound, identified by CAS number 501127-89-5, is a mono-Boc-protected derivative of piperazine-2,6-dione. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is central to its utility. This chemical modification effectively deactivates one nitrogen atom, thereby enabling selective functionalization at the other nitrogen or at the carbon backbone. This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving the desired molecular architecture.

The piperazine ring itself is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a molecule can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, due to the two nitrogen atoms that can be protonated at physiological pH.[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 214.22 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| CAS Number | 501127-89-5 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Synthesis and Mechanistic Rationale: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the selective mono-N-Boc protection of piperazine-2,6-dione. The following protocol is a robust and validated method that leverages the principles of selective amine protection.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine-2,6-dione

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine-2,6-dione (1.0 equivalent) in anhydrous DCM or THF.

-

Base Addition: To the solution, add triethylamine or DIPEA (1.1 equivalents). The base acts as a scavenger for the acid generated during the reaction.

-

Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to favor mono-protection over di-protection.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mechanistic Insights

The Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The use of a slight excess of the amine or controlled addition of Boc₂O at low temperatures favors the mono-protected product. The triethylamine or DIPEA neutralizes the resulting tert-butoxycarboxylic acid, driving the reaction to completion.

Analytical Characterization: A Spectroscopic Profile

The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques. Below are the expected spectroscopic data based on the known chemical principles and data from structurally related compounds.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the nine protons of the tert-butyl group (δ ≈ 1.5 ppm). Methylene protons of the piperazine ring will appear as multiplets in the region of δ 3.0-4.5 ppm. The NH proton will likely appear as a broad singlet. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group (δ ≈ 80 ppm) and the methyl carbons (δ ≈ 28 ppm). Carbonyl carbons will resonate downfield (δ ≈ 170 ppm). Methylene carbons of the ring will appear in the δ 40-50 ppm range. |

| IR Spectroscopy | A strong absorption band for the urethane carbonyl group (C=O) around 1700-1750 cm⁻¹ and for the amide carbonyls around 1650-1680 cm⁻¹. An N-H stretching band may be observed around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 214.22 g/mol . A characteristic fragment corresponding to the loss of the tert-butyl group is also expected. |

Strategic Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The Boc-protected nitrogen allows for the selective introduction of various substituents at the unprotected nitrogen, leading to the generation of diverse chemical libraries for high-throughput screening.

Derivatives of 3,5-dioxopiperazine have been investigated for a range of therapeutic applications, including their potential as ligands for serotonin receptors, making them relevant in the development of treatments for psychiatric and neurological disorders.[4] The diketopiperazine core is also found in a number of natural products with potent biological activities, including antiviral and antitumor properties.[5][6]

The general synthetic utility is depicted in the following logical diagram:

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the hands of medicinal chemists. Its well-defined structure, coupled with the strategic placement of the Boc protecting group, provides a reliable and versatile platform for the synthesis of novel and complex molecules. The robust synthetic protocols and predictable reactivity of this intermediate streamline the early stages of drug discovery, facilitating the exploration of new chemical space and accelerating the identification of promising therapeutic candidates. As the demand for novel therapeutics continues to grow, the importance of such foundational building blocks in the arsenal of drug discovery professionals cannot be overstated.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 501127-89-5 [chemicalbook.com]

- 3. This compound | 501127-89-5 [sigmaaldrich.com]

- 4. Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study [mdpi.com]

An In-Depth Technical Guide to Tert-butyl 3,5-dioxopiperazine-1-carboxylate: A Cornerstone Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3,5-dioxopiperazine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. Delving into its core structural attributes, this document details a robust synthetic pathway, elucidates its key physicochemical and spectroscopic characteristics, and explores its versatile applications in the design and development of novel therapeutic agents. With a focus on providing actionable insights for laboratory and clinical research, this guide bridges fundamental chemical principles with practical, field-proven applications, underscoring the compound's significance as a "privileged scaffold" in the pursuit of innovative treatments for a range of human diseases, including metabolic disorders, viral infections, and central nervous system (CNS) conditions.

Introduction: The Strategic Importance of the N-Boc-3,5-dioxopiperazine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundational elements in the architecture of successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is one such "privileged scaffold".[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and basicity, coupled with its capacity for diverse substitution, have made it a cornerstone in the development of numerous approved drugs.[2][3]

This compound (also known as N-Boc-3,5-dioxopiperazine) represents a strategically refined iteration of this valuable motif. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for controlled, stepwise synthesis, allowing for the selective functionalization of the second nitrogen atom.[3] Furthermore, the presence of the two carbonyl groups at the 3 and 5 positions introduces a unique electronic and steric environment, offering opportunities for specific molecular interactions and serving as a versatile platform for further chemical modifications.

This guide will provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in leveraging its full potential in their drug discovery endeavors.

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the cyclocondensation of N-Boc-iminodiacetic acid with a suitable ammonia source. This approach leverages a readily available starting material and proceeds through a high-yielding intramolecular cyclization.

Causality Behind Experimental Choices

The selection of N-Boc-iminodiacetic acid as the precursor is strategic. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent derivatization of the piperazine ring. The two carboxylic acid functionalities are perfectly positioned for the formation of the six-membered ring.

The use of a dehydrating agent, such as a carbodiimide, is crucial for activating the carboxylic acid groups to facilitate amide bond formation. The choice of the ammonia source can be varied, with urea or a protected ammonia equivalent often employed to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-iminodiacetic acid

-

Urea

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-iminodiacetic acid (1.0 eq) in anhydrous DCM or THF at 0 °C, add DCC or EDC (1.1 eq).

-

Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

-

Add urea (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound as a white to off-white solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization, quality control, and application in further synthetic transformations.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 501127-89-5 | [4] |

| Molecular Formula | C₉H₁₄N₂O₄ | [4] |

| Molecular Weight | 214.22 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported | |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate |

Spectroscopic Data

The following spectroscopic data provides a fingerprint for the identification and characterization of this compound.[5]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group and the methylene protons of the piperazine ring.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| C(CH ₃)₃ | ~1.4 - 1.5 | Singlet | 9H |

| CH ₂-C=O | ~3.8 - 4.2 | Singlet | 4H |

| NH | ~8.0 - 8.5 | Broad Singlet | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C (CH₃)₃ | ~28 |

| C (CH₃)₃ | ~81 |

| C H₂-C=O | ~45 - 50 |

| C =O (Amide) | ~165 - 170 |

| C =O (Carbamate) | ~155 |

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3200 - 3400 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 |

| C=O Stretch (Amide) | ~1680 - 1700 (likely two bands) |

| C=O Stretch (Carbamate) | ~1700 - 1720 |

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Predicted m/z Value | Interpretation |

| Electrospray Ionization (ESI+) | 215.0972 | [M+H]⁺ |

| 237.0791 | [M+Na]⁺ | |

| 159.0764 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

Applications in Drug Discovery and Development

The N-Boc-3,5-dioxopiperazine scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its strategic design allows for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of lead compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[6][7] Several approved DPP-4 inhibitors, known as "gliptins," feature a piperazine or a related heterocyclic core.[6] The 3,5-dioxopiperazine scaffold can serve as a rigidified dipeptide mimetic, allowing for the design of potent and selective DPP-4 inhibitors. The N-Boc group can be removed to allow for the introduction of various substituents that can interact with the active site of the enzyme.

Central Nervous System (CNS) Agents

The piperazine moiety is a well-established pharmacophore in CNS drug discovery, appearing in numerous antipsychotic, antidepressant, and anxiolytic agents.[3][8] The ability of the piperazine ring to interact with various neurotransmitter receptors, coupled with its favorable pharmacokinetic properties, makes it an attractive scaffold for the development of new CNS-active compounds. The 3,5-dioxopiperazine core can be used to create conformationally constrained analogues of known CNS drugs, potentially leading to improved selectivity and reduced side effects.

Caption: Application of the scaffold in CNS drug discovery.

Antiviral Agents

The piperazine ring is also a common feature in a number of antiviral drugs.[9] For instance, derivatives of this scaffold have been investigated as inhibitors of viral replication for a range of viruses.[9] The 3,5-dioxopiperazine core can be utilized as a scaffold to develop novel antiviral agents, including nucleoside and non-nucleoside analogues that target viral enzymes such as polymerases and proteases.[10][11]

Conclusion: A Privileged Scaffold for Future Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its combination of a "privileged" piperazine core, a versatile protecting group, and reactive carbonyl functionalities makes it an invaluable tool for medicinal chemists. The ability to readily synthesize this compound and the vast potential for its derivatization ensure its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the creative application of scaffolds like N-Boc-3,5-dioxopiperazine will undoubtedly play a crucial role in the development of the next generation of medicines that are safer, more effective, and capable of addressing unmet medical needs.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). National Institutes of Health. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). MDPI. Retrieved from [Link]

-

Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (2021). National Institutes of Health. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Chemical Synthesis of DPP-IV Inhibitors: The Role of (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic Acid Tert-butyl Ester. Retrieved from [Link]

-

Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (2021). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

- Patent Application Publication. (2021). Google Patents.

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-Butyl 3,5-Dioxopiperidine-1-Carboxylate. Retrieved from [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). American Chemical Society. Retrieved from [Link]

- Synthesis method of N-Boc piperazine. (2019). Google Patents.

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). MDPI. Retrieved from [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. (2007). ResearchGate. Retrieved from [Link]

-

Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants. (1997). National Institutes of Health. Retrieved from [Link]

-

Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2013). MDPI. Retrieved from [Link]

-

McGuigan, C., et al. (2013). Novel antiviral activity of l-dideoxy bicyclic nucleoside analogues versus vaccinia and measles viruses in vitro. Journal of Medicinal Chemistry, 56(3), 1311-1322. Retrieved from [Link]

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (2016). National Institutes of Health. Retrieved from [Link]

- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2021). Google Patents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jgtps.com [jgtps.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel antiviral activity of l-dideoxy bicyclic nucleoside analogues versus vaccinia and measles viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of Tert-butyl 3,5-dioxopiperazine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectral data for tert-butyl 3,5-dioxopiperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming its structure and purity, which are critical parameters in synthetic chemistry.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and two carbonyl groups at the 3 and 5 positions of the piperazine ring. The presence of these functional groups gives the molecule distinct spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₄ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 501127-89-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons of the tert-butyl group and the two different methylene groups of the piperazine ring.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| C(CH ₃)₃ | ~1.48 | Singlet | 9H |

| N-CH ₂-C=O | ~4.2 | Singlet | 2H |

| C=O-CH ₂-C=O | ~3.5 | Singlet | 2H |

| NH | ~8.0 | Broad Singlet | 1H |

Interpretation and Causality:

The nine protons of the tert-butyl group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at approximately 1.48 ppm. The methylene protons adjacent to the nitrogen of the Boc group and a carbonyl group are expected to be deshielded and appear as a singlet around 4.2 ppm. The methylene protons situated between the two carbonyl groups will also be deshielded, appearing as a singlet around 3.5 ppm. The amide proton (NH) is expected to be a broad singlet at a downfield chemical shift of around 8.0 ppm due to its acidic nature and potential for hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the carbonyl carbons, the carbons of the tert-butyl group, and the methylene carbons of the piperazine ring.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C =O (Carbamate) | ~155 |

| C =O (Amide) | ~168 |

| C (CH₃)₃ | ~81 |

| C(C H₃)₃ | ~28 |

| N-C H₂-C=O | ~45 |

| C=O-C H₂-C=O | ~50 |

Interpretation and Causality:

The carbonyl carbons of the carbamate and amide groups are the most deshielded, appearing at approximately 155 ppm and 168 ppm, respectively. The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the methyl carbons of the tert-butyl group will give a strong signal around 28 ppm. The methylene carbons of the piperazine ring will appear in the 45-50 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups and the N-H bond.

| Assignment | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=O Stretch (Carbamate) | ~1700 | Strong |

| C=O Stretch (Amide) | ~1680 | Strong |

| C-N Stretch | 1200-1300 | Medium |

Interpretation and Causality:

A broad absorption band in the 3200-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of the amide. The strong, sharp peaks around 1700 cm⁻¹ and 1680 cm⁻¹ are indicative of the C=O stretching vibrations of the carbamate and amide functionalities, respectively. The presence of two distinct carbonyl peaks is expected due to their different electronic environments. The C-H stretching of the sp³ hybridized carbons of the tert-butyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 215.10 |

| [M+Na]⁺ | 237.08 |

| [M-C₄H₈]⁺ | 159.05 |

| [M-Boc+H]⁺ | 115.05 |

Interpretation and Causality:

The ESI mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 215.10 and a sodium adduct [M+Na]⁺ at m/z 237.08. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), which would result in a fragment ion at m/z 159.05. The loss of the entire Boc group would lead to a fragment at m/z 115.05, corresponding to the protonated 3,5-dioxopiperazine ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation of the parent ion.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the structural confirmation and purity assessment of this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and quality of their research materials.

References

"Tert-butyl 3,5-dioxopiperazine-1-carboxylate" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of Tert-butyl 3,5-dioxopiperazine-1-carboxylate and its Core Scaffold

Abstract

The 3,5-dioxopiperazine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules. Its inherent structural rigidity, coupled with the capacity for stereochemically defined substitutions, makes it a cornerstone in modern medicinal chemistry. This guide delves into the mechanistic landscape of this important chemical class, with a specific focus on the potential activities of this compound. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its role as a synthetic intermediate and its structural relation to a multitude of active compounds provide a strong basis for inferring its potential biological targets. This document will explore the established and potential mechanisms of action of the 3,5-dioxopiperazine core, offering insights for researchers and drug development professionals.

The 3,5-Dioxopiperazine Scaffold: A Foundation for Bioactivity

The diketopiperazine (DKP) ring, particularly the 2,5- and 3,5-isomers, represents the smallest class of cyclic peptides and is a recurring feature in natural products synthesized by bacteria, fungi, and marine organisms.[1][2] The 3,5-dioxopiperazine scaffold is characterized by a six-membered ring containing two amide linkages, which imparts significant conformational rigidity.[2] This structural constraint is advantageous for drug design as it can lead to higher binding affinity and selectivity for biological targets.[2] The scaffold possesses multiple hydrogen bond donors and acceptors, facilitating interactions with a variety of receptor sites.[2][3] Consequently, derivatives of this scaffold have been shown to exhibit a wide spectrum of biological activities, including antitumor, antiviral, antifungal, and anti-inflammatory properties.[1][2][4]

This compound: A Versatile Synthetic Intermediate

This compound is a commercially available derivative of the 3,5-dioxopiperazine core.[5][6][7] Its structure features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This group is instrumental in synthetic organic chemistry, allowing for the selective modification of the other nitrogen atom or other parts of the molecule.

A notable application of this compound is its use as a key reagent in the synthesis of inhibitors for Ubiquitin-Specific Protease 7 (USP7).[8] This suggests that while the molecule itself may not be the final active pharmaceutical ingredient, it serves as a crucial building block for creating more complex and potent therapeutic agents. The exploration of its potential mechanisms of action is therefore closely tied to the activities of the compounds it helps to create and the broader class of 3,5-dioxopiperazines.

Potential Mechanisms of Action for the 3,5-Dioxopiperazine Core

The versatility of the 3,5-dioxopiperazine scaffold allows it to interact with a range of biological targets. The following sections detail some of the key mechanisms of action that have been identified for various derivatives.

DNA Topoisomerase II Inhibition

Certain bis(2,6-dioxopiperazines), which share the core piperazine-dione structure, have been identified as catalytic inhibitors of mammalian DNA topoisomerase II.[9] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, these compounds can disrupt essential genetic processes, leading to cytotoxic effects in cancer cells.[9] This mechanism has been leveraged in the development of anticancer drugs, such as sobuzoxane, which is used for treating malignant lymphomas and adult T-cell leukemia.[9]

Tubulin Polymerization Inhibition

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several diketopiperazine derivatives have been shown to act as tubulin polymerization inhibitors.[10] These compounds can bind to tubulin, preventing its assembly into microtubules and thereby arresting the cell cycle and inducing apoptosis.[10] Plinabulin, a marine-derived diketopiperazine, is a notable example that has advanced to late-stage clinical trials for non-small cell lung cancer.[11]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. A series of 1,3-disubstituted 2,5-diketopiperazine derivatives have been developed as potent inhibitors of Class I HDACs (HDAC1-3).[12] By inhibiting these enzymes, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and cell cycle arrest.[12]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and cancer cells, where it contributes to the production of prostaglandins that promote inflammation and cell proliferation. Phenylpiperazine derivatives containing a dioxo-scaffold have been synthesized and identified as selective COX-2 inhibitors.[13] These compounds exhibit anti-inflammatory activity by blocking the active site of COX-2, thereby reducing prostaglandin synthesis.[13]

Sigma-1 (σ1) Receptor Modulation

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. A novel spiro-2,6-dioxopyrazine scaffold, a close analog of the dioxopiperazine core, has been shown to have a high binding affinity for the σ1 receptor.[14] This finding suggests that the broader class of dioxopiperazines may have potential applications in the development of central nervous system (CNS) active agents.[14]

Inhibition of Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I)

Mitochondrial complex I is the first and largest enzyme of the electron transport chain, and its inhibition can disrupt cellular energy metabolism and induce oxidative stress. A series of piperazine derivatives have been synthesized and shown to be potent inhibitors of mitochondrial complex I.[15] Although structurally distinct from simple dioxopiperazines, this finding highlights the potential for piperazine-based scaffolds to target mitochondrial function.

Ubiquitin-Specific Protease 7 (USP7) Inhibition

As previously mentioned, this compound has been utilized in the synthesis of USP7 inhibitors.[8] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cancer, including the tumor suppressor p53 and its negative regulator MDM2.[8] Inhibition of USP7 can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can suppress tumor growth.[8]

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of novel 3,5-dioxopiperazine derivatives, a series of well-established in vitro assays can be employed.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and assay buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands by staining with ethidium bromide and quantify the degree of supercoiled DNA relaxation.

Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to a 96-well plate.

-

Initiate polymerization by adding the tubulin solution and GTP to the wells and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader. An increase in absorbance corresponds to microtubule formation.

HDAC Activity Assay

This is a fluorometric assay that measures the activity of HDAC enzymes.

Protocol:

-

Prepare a reaction mixture containing a fluorogenic HDAC substrate, purified HDAC enzyme (e.g., HDAC1), and assay buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 37°C for a specified time.

-

Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer.

Visualizing Potential Pathways and Workflows

Diagram 1: Potential Signaling Pathways

Caption: Potential mechanisms of action for the 3,5-dioxopiperazine scaffold.

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the discovery and validation of 3,5-dioxopiperazine-based inhibitors.

Conclusion and Future Directions

The 3,5-dioxopiperazine scaffold is a remarkably versatile platform for the development of novel therapeutics. While the specific mechanism of action for this compound remains to be fully elucidated, its structural relationship to a wide range of bioactive molecules suggests a high potential for biological activity. The diverse mechanisms of action displayed by its chemical cousins, from enzyme inhibition to modulation of protein-protein interactions, underscore the rich therapeutic possibilities of this chemical class.

Future research should focus on synthesizing a library of derivatives from this compound and screening them against a panel of targets, including those discussed in this guide. A deeper understanding of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. The continued exploration of the 3,5-dioxopiperazine scaffold is a promising avenue for the discovery of next-generation therapies for a wide range of diseases.

References

-

Andoh, T., & Ishida, R. (1998). Bis(2,6-dioxopiperazines), Catalytic Inhibitors of DNA Topoisomerase II, as Molecular Probes, Cardioprotectors and Antitumor Drugs. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1400(1-3), 155-171. [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2022). WO2022170198A1 - Ubiquitin-specific protease 7 (usp7) inhibitors and uses thereof.

-

Jiang, J., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(11), 603. [Link]

-

Wikipedia. (2023). Diketopiperazine. [Link]

-

Li, Y., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3567. [Link]

-

Wang, H., et al. (2020). Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. Chemical & Pharmaceutical Bulletin, 68(5), 455-459. [Link]

-

Wang, Y., et al. (2019). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. Scientific Reports, 9(1), 1-11. [Link]

-

MDPI. (2024). Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia. [Link]

-

ResearchGate. (2019). Diketopiperazines: Biological Activity and Synthesis. [Link]

-

UVM ScholarWorks. (2019). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2007). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. [Link]

-

Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10658-10668. [Link]

-

MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

-

MDPI. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

-

Preprints.org. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. [Link]

Sources

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 501127-89-5 [chemicalbook.com]

- 6. 1521 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 501127-89-5 [m.chemicalbook.com]

- 8. WO2022170198A1 - Ubiquitin-specific protease 7 (usp7) inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. Bis(2,6-dioxopiperazines), catalytic inhibitors of DNA topoisomerase II, as molecular probes, cardioprotectors and antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Diketopiperazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of Diketopiperazines

Diketopiperazines (DKPs), the smallest class of cyclic peptides, are a ubiquitous and fascinating group of natural products synthesized by a wide array of organisms, including bacteria, fungi, and marine life.[1][2][3] Structurally, they are characterized by a six-membered ring containing two amide bonds, formed from the condensation of two amino acids. This rigid and stable heterocyclic scaffold confers a high degree of resistance to proteolytic degradation compared to their linear peptide counterparts, a crucial attribute for therapeutic agents.[4][5] The inherent conformational rigidity of the DKP core, combined with the chemical diversity of the amino acid side chains, allows these molecules to interact with a multitude of biological targets with high specificity.[6] Consequently, the DKP framework is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundation for the development of novel therapeutics with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[7][8] This guide provides an in-depth exploration of the key biological activities of DKP derivatives, their mechanisms of action, and the experimental protocols for their evaluation, tailored for researchers and professionals in drug development.

Anticancer Activity: Targeting Cell Division and Survival

The development of novel anticancer agents remains a cornerstone of oncological research, and DKP derivatives have emerged as a promising class of compounds with potent cytotoxic and cytostatic effects against various cancer cell lines.[8][9]

Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis

A primary mechanism by which several DKP derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[10] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these DKPs disrupt microtubule dynamics, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6] Plinabulin, a synthetic DKP derivative, is a notable example that is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[7][10]

Another significant anticancer mechanism of DKPs involves the induction of apoptosis through pathways independent of tubulin inhibition. Some derivatives have been shown to act as antagonists of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[11] By inhibiting XIAP, these DKPs restore the activity of caspases-3, -7, and -9, thereby promoting the apoptotic cascade in cancer cells.[11]

Mechanism of tubulin polymerization inhibition by diketopiperazines.

Quantitative Data Summary: Anticancer Activity of Representative Diketopiperazines

The following table summarizes the in vitro anticancer activity of several DKP derivatives against various human cancer cell lines, highlighting their potency and spectrum of activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Plinabulin | BxPC-3 (Pancreatic) | 0.0044 | [10] |

| Plinabulin | NCI-H460 (Lung) | 0.0262 | [10] |

| Compound 4m | U937 (Leukemia) | 0.5 | [9] |

| Compound 4m | K562 (Leukemia) | 0.9 | [9] |

| Strepyrazinone | HCT-116 (Colon) | 0.34 | [12] |

| Penicillatide B | HCT-116 (Colon) | 23.0 | [12] |

| Compound 11 | A549 (Lung) | ~1.0 | [6] |

| Compound 11 | HeLa (Cervical) | ~0.7 | [6] |

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability and is widely used for screening anticancer compounds.[13]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DKP derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.

Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Activity: Combating Pathogens and Their Communication

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Diketopiperazines have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[1][2][3]

Mechanism of Action: Direct Inhibition and Quorum Sensing Interference

The antimicrobial mechanisms of DKPs are diverse. Some derivatives exhibit direct bactericidal or fungicidal activity, though the exact molecular targets are often not fully elucidated. For instance, some indole DKP alkaloids are thought to inhibit bacterial fatty acid synthesis by targeting the FabH enzyme.[14]

A particularly innovative and promising antimicrobial strategy of DKPs is the inhibition of quorum sensing (QS).[2][3] QS is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and virulence factor production.[15] DKPs can interfere with QS by acting as mimics of N-acyl homoserine lactone (AHL) signaling molecules, thereby competitively inhibiting their receptors.[16] By disrupting QS, these compounds can attenuate bacterial virulence without exerting direct selective pressure for resistance, making them attractive as anti-virulence agents.[17]

Inhibition of bacterial quorum sensing by diketopiperazine derivatives.

Quantitative Data Summary: Antimicrobial Activity of Representative Diketopiperazines

The following table presents the minimum inhibitory concentrations (MICs) of selected DKP derivatives against various pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3b | Staphylococcus aureus | 0.39-1.56 | [14] |

| Compound 3c | Escherichia coli | 0.39-1.56 | [14] |

| Compound 4a | Candida albicans | 0.39-12.5 | [14] |

| Compound 4b | Alternaria alternata | 0.39-12.5 | [14] |

| Compound 8 | Enterococcus faecalis | 96 | [18][19] |

| Bicyclomycin | Gram-negative bacteria | Varies | [1][7] |

Experimental Protocols

This method is a gold standard for determining the MIC of an antimicrobial agent.[20][21]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the DKP derivative and make two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the DKP derivative that completely inhibits visible growth of the bacteria.

Simplified pathway illustrating the neuroprotective action of diketopiperazines.

Quantitative Data Summary: Neuroprotective Effects of Diketopiperazines

The assessment of neuroprotection often involves measuring the reduction in cell death or the preservation of neuronal function.

| Compound | Model | Effect | Reference |